molecular formula C28H56O15 B3022446 m-PEG13-acid CAS No. 2170098-33-4

m-PEG13-acid

Cat. No.: B3022446
CAS No.: 2170098-33-4
M. Wt: 632.7 g/mol
InChI Key: RQQVDBLIIIQXET-UHFFFAOYSA-N
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Description

m-PEG13-acid: is a polyethylene glycol (PEG) linker containing a terminal carboxylic acid. This compound is known for its hydrophilic properties, which increase solubility in aqueous media. The terminal carboxylic acid group can react with primary amine groups in the presence of activators to form a stable amide bond .

Mechanism of Action

Target of Action

The primary target of m-PEG13-acid is primary amine groups . These groups are found in various biomolecules, making them a broad target for the compound.

Mode of Action

This compound contains a terminal carboxylic acid that can react with primary amine groups in the presence of activators such as EDC or HATU . This reaction forms a stable amide bond, allowing the compound to attach to its target .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. The compound’s hydrophilic peg spacer is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of activators like EDC or HATU is necessary for the compound to react with primary amine groups . Additionally, the compound’s solubility in aqueous media suggests it may be more effective in such environments .

Biochemical Analysis

Biochemical Properties

The terminal carboxylic acid of m-PEG13-acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This reaction is a key biochemical property of this compound, allowing it to interact with various biomolecules, including enzymes and proteins, that contain primary amine groups .

Cellular Effects

Peg linkers like this compound are often used in drug delivery systems due to their ability to increase solubility and stability of therapeutic agents . Therefore, this compound could potentially influence various cellular processes depending on the specific biomolecules it is conjugated with.

Molecular Mechanism

The molecular mechanism of this compound primarily involves the formation of a stable amide bond with primary amine groups present in biomolecules . This reaction is facilitated by activators such as EDC or HATU . The resulting amide bond is stable, allowing the conjugated biomolecule to retain its activity while benefiting from the increased solubility provided by the PEG linker .

Temporal Effects in Laboratory Settings

Peg linkers are generally known for their ability to enhance the stability of conjugated biomolecules .

Metabolic Pathways

As a PEG linker, this compound is primarily used to facilitate the delivery of therapeutic agents rather than being metabolized itself .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would likely depend on the specific biomolecule it is conjugated with. The hydrophilic nature of this compound could potentially influence its distribution by enhancing the solubility of the conjugated biomolecule .

Subcellular Localization

The subcellular localization of this compound would likely depend on the specific biomolecule it is conjugated with. As a PEG linker, this compound itself does not contain any targeting signals or post-translational modifications that would direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG13-acid involves the reaction of polyethylene glycol with a carboxylic acid derivative. The terminal carboxylic acid can be introduced through various synthetic routes, including esterification and amidation reactions. Common reagents used in these reactions include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N’-diisopropylcarbodiimide (DIC), as well as coupling agents like 1-hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification or amidation processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions. The product is then purified through techniques such as column chromatography and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: m-PEG13-acid primarily undergoes bioconjugation reactions, where it covalently links biomolecules like proteins, peptides, and drugs. The carboxylic acid group can participate in various chemical reactions, particularly in the formation of amide bonds.

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

m-PEG13-acid, a derivative of polyethylene glycol (PEG), has garnered attention in the biomedical field due to its unique properties that enhance drug delivery systems. This article explores its biological activity, focusing on its role as a linker in drug conjugates, its effects on solubility and stability, and its potential applications in therapeutic settings.

Structure and Properties

This compound consists of a polyethylene glycol chain terminated with a carboxylic acid functional group. This structure imparts both hydrophilicity and functionality, making it suitable for various biochemical applications. The hydrophilic nature of this compound minimizes immunogenicity, which is crucial for maintaining safety in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to:

  • Enhance Solubility : By increasing the solubility of conjugated drugs, this compound improves their bioavailability.
  • Stabilize Drug Conjugates : The compound's structure allows for stable conjugation with drugs or proteins, facilitating better pharmacokinetics.
  • Reduce Toxicity : Its hydrophilic nature helps decrease the toxicity of the conjugated drugs, making them safer for use in vivo.

Applications in Drug Delivery

This compound is widely used as a linker in the synthesis of bioconjugates. It plays a critical role in:

  • Pharmaceutical Formulations : Enhancing the pharmacokinetics and therapeutic efficacy of various drugs.
  • Bioconjugation Techniques : Facilitating the attachment of drugs and proteins to improve their delivery and effectiveness.

Table 1: Comparison of this compound with Other PEG Derivatives

PropertyThis compoundPEGylated ProteinsOther PEG Derivatives
SolubilityHighVariesHigh
ImmunogenicityLowModerateVariable
StabilityHighModerate to HighVariable
ApplicationDrug deliveryTherapeuticsCosmetics, Biologics

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Drug Delivery Systems : Research indicates that this compound significantly enhances the stability and solubility of conjugated drugs, leading to improved therapeutic outcomes. For instance, studies show that drugs linked with this compound exhibit prolonged circulation times and reduced renal clearance compared to non-modified counterparts.
  • Immunogenicity Assessments : In a study assessing the immunogenicity of PEGylated compounds, it was found that this compound resulted in a lower incidence of anti-PEG antibodies compared to other PEG derivatives. This finding suggests that this compound may be preferable for therapeutic applications where minimizing immune responses is critical .
  • Biodistribution Studies : Investigations into the biodistribution of this compound-conjugated drugs reveal that these compounds tend to accumulate more effectively at target sites while exhibiting lower systemic toxicity. This property is particularly advantageous in cancer therapy, where targeted drug delivery is essential for minimizing side effects.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-28(29)30/h2-27H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQVDBLIIIQXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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